molecular formula C11H9ClO B8710412 (7-Chloronaphthalen-1-yl)methanol

(7-Chloronaphthalen-1-yl)methanol

Cat. No. B8710412
M. Wt: 192.64 g/mol
InChI Key: GCJCYKXJAGWMSJ-UHFFFAOYSA-N
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Patent
US08309596B2

Procedure details

A 0.7M diisobutylaluminium hydride solution in CH2Cl2 is added dropwise at −78° to 22 g of 7-chloro-naphthalene-1-carboxylic acid methyl ester in CH2Cl2. After stirring at −78° for 1 hour, the mixture obtained is warmed up to 0°, quenched with aq. 10% sodium tartrate solution and stirred for further few minutes. The organic phase obtained is separated, washed with brine, dried and solvent is evaporated. The residue obtained is purified by flash chromatography on silica gel (eluent: cyclohexane/EtOAc 8/1 to 4/1) and the title compound is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C[O:12][C:13]([C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[C:22]([Cl:25])[CH:23]=2)[CH:18]=[CH:17][CH:16]=1)=O>C(Cl)Cl>[Cl:25][C:22]1[CH:23]=[C:24]2[C:19]([CH:18]=[CH:17][CH:16]=[C:15]2[CH2:13][OH:12])=[CH:20][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC=CC2=CC=C(C=C12)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring at −78° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
is warmed up to 0°
CUSTOM
Type
CUSTOM
Details
quenched with aq. 10% sodium tartrate solution
STIRRING
Type
STIRRING
Details
stirred for further few minutes
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
CUSTOM
Type
CUSTOM
Details
is separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on silica gel (eluent: cyclohexane/EtOAc 8/1 to 4/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C2C=CC=C(C2=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.